molecular formula C12H15NO3S B2840978 1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid CAS No. 1016707-92-8

1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid

Cat. No.: B2840978
CAS No.: 1016707-92-8
M. Wt: 253.32
InChI Key: XJCOSCIVUAZBEE-UHFFFAOYSA-N
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Description

1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is a compound that features a thiophene ring substituted with a methyl group at the 5-position and a piperidine ring substituted with a carboxylic acid group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid typically involves the condensation of 5-methylthiophene-2-carboxylic acid with piperidine-3-carboxylic acid. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow chemistry can also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methyl group on the thiophene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methylthiophene-2-carboxylic acid: A precursor in the synthesis of 1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid.

    Piperidine-3-carboxylic acid: Another precursor used in the synthesis.

    Thiophene derivatives: Compounds with similar thiophene ring structures, such as 2-acetylthiophene or 2-bromothiophene.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a piperidine ring, which imparts distinct chemical and biological properties

Biological Activity

1-(5-Methylthiophene-2-carbonyl)piperidine-3-carboxylic acid is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring and a thiophene moiety, which contribute to its reactivity and biological properties. The presence of the carbonyl group enhances its interaction with biological targets, making it a candidate for therapeutic applications.

Property Description
Molecular Formula C₁₁H₁₃NO₃S
CAS Number 1501369-48-7
Melting Point Not specified
Solubility Soluble in DMSO, methanol; slightly soluble in water

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Antimicrobial Properties

Studies have shown that this compound possesses antimicrobial activity. It interacts with specific enzymes or receptors, potentially inhibiting bacterial growth. For instance, the compound was evaluated against various bacterial strains, demonstrating effective inhibition at certain concentrations .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies revealed that it induces apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The mechanism likely involves interaction with cellular pathways that regulate cell proliferation and apoptosis .

Enzyme Inhibition

This compound has shown potential as an inhibitor of monoamine oxidase (MAO), which is crucial in the metabolism of neurotransmitters. Preliminary studies suggest IC50 values indicating moderate inhibition of MAO-A and MAO-B .

The biological effects of this compound are attributed to its ability to bind to specific targets within cells:

  • Enzyme Interaction: The compound may interact with active sites on enzymes, altering their activity and affecting metabolic pathways.
  • Receptor Binding: It could bind to receptors involved in cell signaling, influencing processes such as apoptosis and cell growth.

Case Studies

Several case studies have highlighted the efficacy of this compound:

  • Antimicrobial Study: A recent study evaluated the antimicrobial effects against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 μg/mL.
  • Cancer Cell Line Evaluation: In experiments with FaDu cells, treatment with the compound resulted in a 40% increase in apoptosis compared to untreated controls, showcasing its potential as an anticancer agent.
  • MAO Inhibition Study: Inhibition assays revealed that at a concentration of 20 μM, the compound reduced MAO activity by approximately 30%, suggesting further investigation into its neuroprotective effects is warranted.

Properties

IUPAC Name

1-(5-methylthiophene-2-carbonyl)piperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-8-4-5-10(17-8)11(14)13-6-2-3-9(7-13)12(15)16/h4-5,9H,2-3,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJCOSCIVUAZBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCCC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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